N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that includes an adamantane moiety and a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Moiety: This can be achieved through the hydrogenation of dicyclopentadiene followed by functionalization to introduce the necessary substituents.
Construction of the Bicyclic Framework: This involves cyclization reactions, often using catalysts to ensure the correct stereochemistry.
Coupling Reactions: The adamantane and bicyclic components are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound could be explored for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities. Its unique structure may allow it to interact with specific biological targets in novel ways.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other materials.
Mechanism of Action
The mechanism by which N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Bicyclic Compounds: Other bicyclic compounds with similar frameworks, such as tropane alkaloids.
Uniqueness
What sets N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its combination of an adamantane moiety with a bicyclic framework, providing unique steric and electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c20-16(19-14-1-2-15(19)10-21-9-14)18-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-15H,1-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWRWZFQBBHFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.